3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
Overview
Description
3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core substituted with a hydroxy group and a biphenyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-2-naphthoic acid with 2-aminobiphenyl under acidic conditions to form the amide bond. This intermediate is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to yield the final phosphate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification steps often include recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate.
Reduction: Formation of 3-hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide.
Substitution: Formation of nitro or halogenated derivatives of the biphenyl moiety.
Scientific Research Applications
3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the biphenyl and naphthalene moieties can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-(2’-hydroxybenzylidene)-2-naphthohydrazide: Similar structure but with a hydrazide linkage.
6-Hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile: Contains a pyridine ring and azo linkage.
Uniqueness
3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate is unique due to its combination of a naphthalene core, biphenyl moiety, and phosphate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3-[(2-phenylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18NO5P/c25-23(24-21-13-7-6-12-19(21)16-8-2-1-3-9-16)20-14-17-10-4-5-11-18(17)15-22(20)29-30(26,27)28/h1-15H,(H,24,25)(H2,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBCRWVSAUWUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161395 | |
Record name | 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140446-67-9 | |
Record name | 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140446679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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